![molecular formula C12H18BrNO2S B1366338 N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide CAS No. 211311-65-8](/img/structure/B1366338.png)
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Overview
Description
“N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is a chemical compound with the CAS Number: 211311-65-8. It has a molecular weight of 320.25 .
Molecular Structure Analysis
The molecular formula of “N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is C12H18BrNO2S . The InChI code for this compound is 1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 .Scientific Research Applications
Antibacterial Agent Development
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide: has been explored for its potential as a precursor in the synthesis of compounds with antibacterial properties. The sulfonamide group is known for its presence in many antibacterial agents due to its ability to mimic p-aminobenzoic acid, a compound crucial for bacterial growth .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its sulfonamide group can act as an activating group, protecting group, or leaving group, facilitating various chemical transformations .
Drug Design and Discovery
The sulfonamide motif is a common feature in many drugs due to its stability and resistance to hydrolysis. It’s used in the design of drugs like Viagra and Celebrex, and N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide could be a valuable scaffold in the development of new pharmaceuticals .
Molecular Docking Studies
The structure of N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide allows it to be used in computational docking studies to predict how it or its derivatives might interact with various biological targets, which is crucial for drug design .
Antibiotic Resistance Research
Derivatives of this compound have been studied for their activity against drug-resistant bacteria, which is a growing concern in healthcare. Its efficacy against strains like MRSA could be significant in developing new treatments .
Chemical Education
As a compound with diverse applications, it can be used in educational settings to teach students about the role of sulfonamides in medicinal chemistry and organic synthesis .
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-bromophenyl)propyl]propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIIBZSWCOFSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432963 | |
Record name | N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |
CAS RN |
211311-65-8 | |
Record name | N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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